molecular formula C16H15N3O4S B2953357 7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-34-5

7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2953357
CAS RN: 898412-34-5
M. Wt: 345.37
InChI Key: YQNLWFKNPRBJKB-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are an integral part of DNA and RNA and impart diverse pharmacological properties . Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.


Synthesis Analysis

Various synthetic approaches to pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .


Molecular Structure Analysis

The pyrimidine ring system is similar to pyridine . It is an aromatic, heterocyclic, organic compound with nitrogen atoms at positions 1 and 3 in the ring . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites .


Chemical Reactions Analysis

Pyrimidine derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound and a much weaker base than pyridine . It is soluble in water . The physical and chemical properties of specific pyrimidine derivatives like “7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would depend on their specific structure.

Scientific Research Applications

  • Synthesis and Medicinal Applications :

    • Novel heterocyclic compounds, including thiazolopyrimidines, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds show significant activity in inhibiting COX-2 selectivity and demonstrate analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
    • The synthesis of thiazolopyrimidine derivatives has been explored for antimicrobial applications. Some of these synthesized compounds have shown promising antimicrobial activity, suggesting potential medicinal uses (Sayed et al., 2006).
  • Structural and Conformational Studies :

    • Research has been conducted on the structural modifications and conformational features of thiazolopyrimidines. These studies provide insights into their molecular interactions, which are important for understanding their chemical and biological properties (Nagarajaiah & Begum, 2014).
  • Cytotoxicity and Anticancer Research :

    • Certain thiazolopyrimidine derivatives have been synthesized and evaluated for cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This research indicates potential applications in cancer treatment (Hassan et al., 2014).
  • HIV-Integrase Inhibition :

    • Studies on the synthesis of thiazolopyrimidine derivatives have shown sub-micromolar enzyme inhibition of HIV integrase, indicating potential use in HIV treatment (Boros et al., 2006).
  • Development of Novel Synthetic Methods :

    • Innovative synthetic methods for trisubstituted thieno[3,2-d]pyrimidine derivatives have been explored. These methods are valuable for creating a variety of compounds with potential pharmacological applications (Jeon et al., 2016).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological target they interact with. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity .

properties

IUPAC Name

7-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-23-11-4-2-3-10(9-11)5-6-17-13(20)12-14(21)18-16-19(15(12)22)7-8-24-16/h2-4,7-9,21H,5-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLWFKNPRBJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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